molecular formula C10H19NO3 B13641833 Ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate

Ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate

Cat. No.: B13641833
M. Wt: 201.26 g/mol
InChI Key: FWFJRSKBVYGJHW-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate is an organic compound with the molecular formula C10H19NO3. This compound is characterized by the presence of an ethyl ester group, an amino group, and a tetrahydrofuran ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate typically involves the reaction of ethyl 3-bromo-2-((tetrahydrofuran-3-yl)methyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the bromine atom with an amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Acyl chlorides or anhydrides are used in the presence of a base like pyridine.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. The tetrahydrofuran ring provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-2-((tetrahydrofuran-2-yl)methyl)propanoate
  • Ethyl 3-amino-2-((tetrahydrofuran-4-yl)methyl)propanoate
  • Ethyl 3-amino-2-((tetrahydropyran-3-yl)methyl)propanoate

Uniqueness

Ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate is unique due to the specific positioning of the tetrahydrofuran ring, which influences its chemical reactivity and biological activity. The presence of the amino group and ester group in this specific configuration allows for a diverse range of chemical modifications and applications.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-3-(oxolan-3-yl)propanoate

InChI

InChI=1S/C10H19NO3/c1-2-14-10(12)9(6-11)5-8-3-4-13-7-8/h8-9H,2-7,11H2,1H3

InChI Key

FWFJRSKBVYGJHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1CCOC1)CN

Origin of Product

United States

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